molecular formula C16H21NO4 B13333641 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid

Cat. No.: B13333641
M. Wt: 291.34 g/mol
InChI Key: FQAUIKXVEAZQAO-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid moiety, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group (Cbz) followed by the introduction of the acetic acid moiety. One common method involves the reaction of 3-methylpiperidine with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The carboxylic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides.

Major Products Formed

    Oxidation: Benzyloxycarbonyl group to carboxylic acids.

    Reduction: Free amine from the benzyloxycarbonyl group.

    Substitution: Esters or amides from the carboxylic acid moiety.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The benzyloxycarbonyl group can also serve as a protecting group, allowing selective reactions at other functional sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid is unique due to its combination of a piperidine ring and a benzyloxycarbonyl-protected amine, which provides versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-(3-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C16H21NO4/c1-12-10-17(8-7-14(12)9-15(18)19)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)

InChI Key

FQAUIKXVEAZQAO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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